2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide
Overview
Description
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide is a useful research compound. Its molecular formula is C25H27N3O6 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.18998559 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Rearrangements
One significant application of similar compounds to the one involves chemical rearrangements. Specifically, studies have demonstrated that certain acrylamide derivatives undergo O,N and N,N double rearrangement when reacted with benzoic acid in the presence of polyphosphoric acid trimethylsilyl ester, resulting in products like 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one and 5-cyano-6-methylthio-2,3-diphenyl-1,3-diazin-4-one (Yokoyama, Hatanaka, & Sakamoto, 1985).
Optical Properties and Mechanofluorochromic Behavior
Research into 3-aryl-2-cyano acrylamide derivatives has unveiled distinct optical properties and mechanofluorochromic behavior attributable to their unique stacking modes. These compounds exhibit variations in luminescence and quantum yield upon mechanical stress, which can be leveraged in developing new materials with responsive optical characteristics (Song et al., 2015).
Corrosion Inhibition
The study of acrylamide derivatives has extended into the field of corrosion inhibition, particularly concerning their effectiveness in protecting copper surfaces in nitric acid solutions. Research findings suggest that these compounds serve as mixed-type inhibitors, significantly reducing corrosion rates and showcasing potential for industrial applications in metal preservation (Abu-Rayyan et al., 2022).
Novel Rearrangements and Structural Analysis
Another area of application involves exploring novel S,N-double rearrangement reactions and subsequent X-ray crystal structure analysis of the products. These studies provide insights into the reaction mechanisms and structural properties of acrylamide derivatives, contributing to the broader understanding of chemical reactivity and molecular design (Yokoyama et al., 1981).
Synthetic Methodologies and Intermediate Applications
Acrylamide derivatives also play a crucial role as intermediates in the synthesis of potentially biologically active compounds. Research has developed methodologies for synthesizing various compounds, including those with potential analgesic properties, showcasing the versatility of acrylamide derivatives in medicinal chemistry and drug development (Inoue, Iijima, & Takeda, 1980).
Properties
IUPAC Name |
(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6/c1-30-21-4-2-18(15-23(21)32-11-8-28-6-9-31-10-7-28)14-19(17-26)25(29)27-20-3-5-22-24(16-20)34-13-12-33-22/h2-5,14-16H,6-13H2,1H3,(H,27,29)/b19-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWFGJIIVAZKBR-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)OCCO3)OCCN4CCOCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2)OCCO3)OCCN4CCOCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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